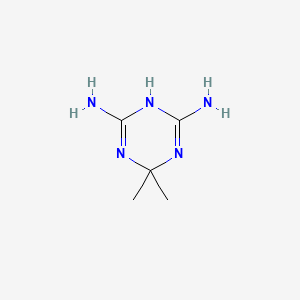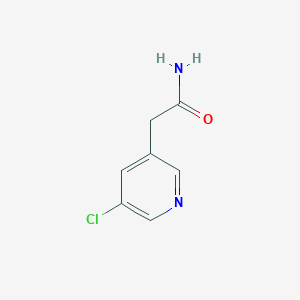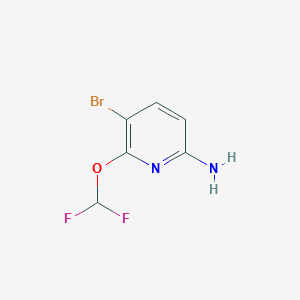
5-Bromo-6-(difluoromethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(difluoromethoxy)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H5BrF2N2O. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethoxy)pyridin-2-amine typically involves multiple steps:
Difluoromethoxylation: The addition of a difluoromethoxy group to the brominated pyridine.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-(difluoromethoxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
5-Bromo-6-(difluoromethoxy)pyridin-2-amine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H5BrF2N2O |
|---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
5-bromo-6-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-2-4(10)11-5(3)12-6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
DIYXSTAPQLDSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



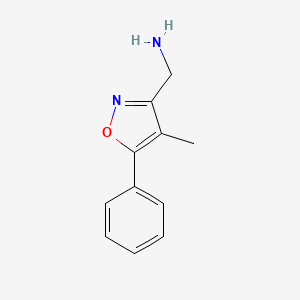
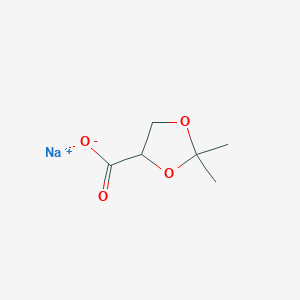
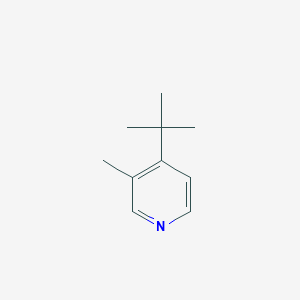
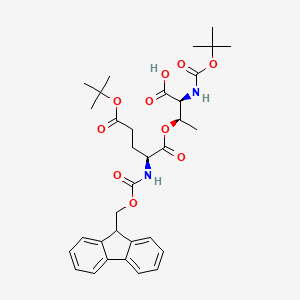
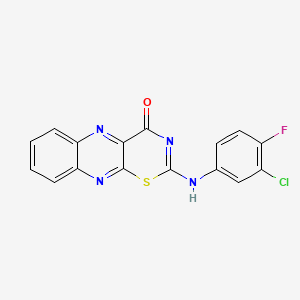
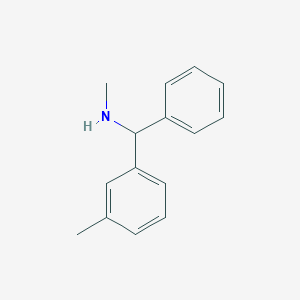

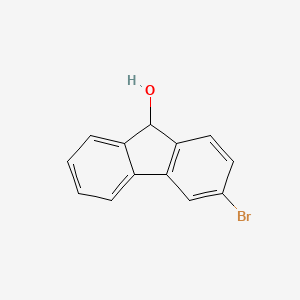
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)


